Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate
Overview
Description
Tert-butyl (6-bromo-5-fluoropyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H12BrFN2O2 and a molecular weight of 291.12 g/mol . It is a pale-yellow to yellow-brown sticky oil to semi-solid in physical form . This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Tert-butyl (6-bromo-5-fluoropyridin-2-yl)carbamate has several scientific research applications, including:
Safety and Hazards
The safety information for Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-bromo-5-fluoropyridin-2-yl)carbamate typically involves the reaction of 6-bromo-5-fluoropyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, at a temperature range of 0-5°C to room temperature . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-bromo-5-fluoropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Mechanism of Action
The mechanism of action of tert-butyl (6-bromo-5-flu
Properties
IUPAC Name |
tert-butyl N-(6-bromo-5-fluoropyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-5-4-6(12)8(11)13-7/h4-5H,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXRRHFXHIFOSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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